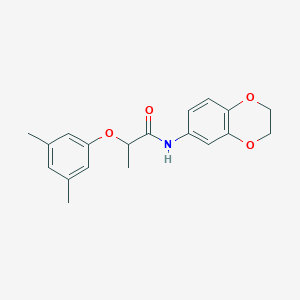
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide, commonly known as DPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been shown to exhibit a wide range of biological activities that make it a promising candidate for further investigation.
Mécanisme D'action
DPN exerts its biological effects by selectively binding to and activating the ERβ, a member of the nuclear receptor superfamily that plays a crucial role in the regulation of gene expression. DPN has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
DPN has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. DPN has been shown to modulate the activity of various enzymes and signaling pathways, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPN has several advantages for use in lab experiments, including its selective binding to ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, DPN also has some limitations, including its relatively low potency and its limited solubility in water.
Orientations Futures
There are several future directions for the study of DPN, including the development of more potent and selective ERβ agonists, the investigation of the molecular mechanisms underlying its biological effects, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of DPN in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Méthodes De Synthèse
DPN can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,5-dimethylphenol, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions.
Applications De Recherche Scientifique
DPN has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, neuroprotection, cardiovascular disease, and metabolic disorders. DPN has been shown to exhibit anti-tumor effects in various cancer cell lines, and has been proposed as a potential therapeutic agent for the treatment of breast, prostate, and colon cancer.
Propriétés
Nom du produit |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H21NO4/c1-12-8-13(2)10-16(9-12)24-14(3)19(21)20-15-4-5-17-18(11-15)23-7-6-22-17/h4-5,8-11,14H,6-7H2,1-3H3,(H,20,21) |
Clé InChI |
VEFVJHJYAPWCLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
SMILES canonique |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



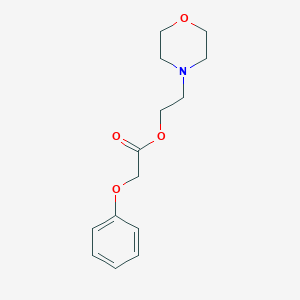

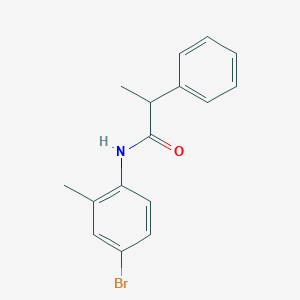
![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
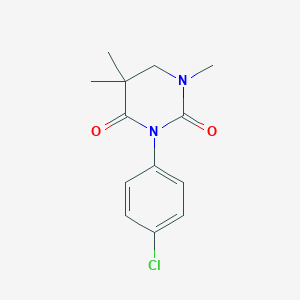

![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
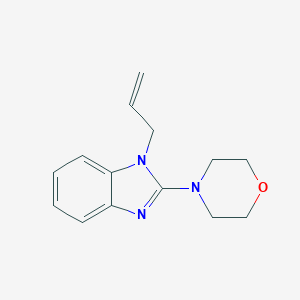
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)